molecular formula C23H23FN6 B2990882 1-(2,5-dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946356-70-3

1-(2,5-dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2990882
CAS No.: 946356-70-3
M. Wt: 402.477
InChI Key: WDBNDHWYRCXOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a fluorophenyl group, which can influence the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and a fluorophenyl group. These groups could influence the compound’s physical and chemical properties, as well as its potential biological activities .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrazolo[3,4-d]pyrimidine core might undergo reactions at the pyrimidine ring. The piperazine ring could potentially be alkylated, and the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could increase its solubility in water, while the fluorophenyl group could increase its lipophilicity .

Scientific Research Applications

Synthesis and Biological Activity

The development and synthesis of compounds incorporating pyrazolo[3,4-d]pyrimidine structures, similar to the queried compound, have been a significant focus of research due to their diverse biological activities. For instance, a study explored the synthesis of novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and provided biophysical insights into their interactions with plasma proteins, revealing their potential in targeting bacterial infections and understanding drug-protein interactions (He et al., 2020).

Antiproliferative and Antimicrobial Properties

Research on pyrazolo[3,4-d]pyrimidine derivatives, like the one , often aims at evaluating their potential as anticancer and antimicrobial agents. For example, compounds synthesized from pyrazolo[1,5-a]pyrimidine were found to exhibit antiproliferative activities against human cancer cell lines, highlighting their therapeutic potential in cancer treatment (Mallesha et al., 2012).

Antiviral and Antienteroviral Activities

The antiviral properties of pyrazolo[3,4-d]pyrimidines have also been explored, particularly their specificity for human enteroviruses. Some derivatives have shown remarkable efficacy in inhibiting enterovirus replication at nanomolar concentrations, underscoring their potential in antiviral therapy (Chern et al., 2004).

Molecular Docking and Computational Studies

Molecular docking and computational studies of pyrazolo[3,4-d]pyrimidine derivatives have provided insights into their interaction mechanisms with various biological targets. These studies are crucial for understanding the binding affinities and activity profiles of these compounds, facilitating the design of more potent and selective therapeutic agents (Fahim et al., 2021).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and evaluating its biological activity. It could also be interesting to study its potential as a pharmaceutical or agrochemical .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6/c1-16-3-4-17(2)21(13-16)30-23-20(14-27-30)22(25-15-26-23)29-11-9-28(10-12-29)19-7-5-18(24)6-8-19/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBNDHWYRCXOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.